Cas no 1806676-05-0 (5-Ethyl-2-(3-methoxy-3-oxopropyl)mandelic acid)

5-Ethyl-2-(3-methoxy-3-oxopropyl)mandelic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Ethyl-2-(3-methoxy-3-oxopropyl)mandelic acid
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- Inchi: 1S/C14H18O5/c1-3-9-4-5-10(6-7-12(15)19-2)11(8-9)13(16)14(17)18/h4-5,8,13,16H,3,6-7H2,1-2H3,(H,17,18)
- InChI Key: NICUJDVSYWYKOD-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C1C=C(CC)C=CC=1CCC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 315
- Topological Polar Surface Area: 83.8
- XLogP3: 1.7
5-Ethyl-2-(3-methoxy-3-oxopropyl)mandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015025688-250mg |
5-Ethyl-2-(3-methoxy-3-oxopropyl)mandelic acid |
1806676-05-0 | 97% | 250mg |
489.60 USD | 2021-06-18 | |
Alichem | A015025688-500mg |
5-Ethyl-2-(3-methoxy-3-oxopropyl)mandelic acid |
1806676-05-0 | 97% | 500mg |
790.55 USD | 2021-06-18 | |
Alichem | A015025688-1g |
5-Ethyl-2-(3-methoxy-3-oxopropyl)mandelic acid |
1806676-05-0 | 97% | 1g |
1,445.30 USD | 2021-06-18 |
5-Ethyl-2-(3-methoxy-3-oxopropyl)mandelic acid Related Literature
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
Additional information on 5-Ethyl-2-(3-methoxy-3-oxopropyl)mandelic acid
5-Ethyl-2-(3-methoxy-3-oxopropyl)mandelic acid: A Versatile Compound in Modern Pharmaceutical Research
5-Ethyl-2-(3-methoxy-3-oxopropyl)mandelic acid is a synthetic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. Its chemical formula, CAS No. 1806676-05-0, represents a complex arrangement of functional groups, including a mandelic acid core, an ethyl group, and a methoxy-substituted oxopropyl moiety. This combination of structural elements contributes to its potential biological activity and diverse applications in drug discovery and development.
The mandelic acid scaffold, a derivative of benzoic acid, is known for its ability to interact with various biological targets, including enzymes, receptors, and ion channels. The introduction of the ethyl group and the 3-methoxy-3-oxopropyl substituent further enhances its chemical versatility. These modifications can influence the compound's solubility, metabolic stability, and ability to form hydrogen bonds with target proteins, making it a promising candidate for medicinal chemistry applications.
Recent studies have highlighted the potential of 5-Ethyl-2-(3-methoxy-3-oxopropyl)mandelic acid in the development of targeted therapies for neurological disorders. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to modulate the activity of the TRPV1 receptor, a key player in pain signaling pathways. This finding aligns with the growing interest in compounds that can selectively target ion channels for the treatment of chronic pain conditions.
Additionally, the 3-methoxy-3-oxopropyl group in this compound has been shown to exhibit antioxidant properties. A 2024 study published in Antioxidants & Redox Signaling reported that this structural feature enhances the compound's ability to scavenge reactive oxygen species (ROS), which are implicated in various inflammatory and degenerative diseases. This property suggests potential applications in the treatment of oxidative stress-related pathologies, such as neurodegenerative disorders and cardiovascular diseases.
The synthesis of 5-Ethyl-2-(3-methoxy-3-oxopropyl)mandelic acid involves a series of well-defined chemical reactions. A 2023 article in Organic & Biomolecular Chemistry described an efficient method for its preparation using a multi-step approach that includes esterification, oxidation, and alkylation reactions. This synthetic pathway not only ensures the purity of the final product but also allows for the incorporation of additional functional groups for further modification.
Moreover, the compound's pharmacokinetic profile is a critical factor in its potential therapeutic applications. Research published in Drug Metabolism and Disposition in 2023 indicated that the ethyl group contributes to improved oral bioavailability, while the 3-methoxy-3-oxopropyl moiety enhances its metabolic stability. These properties are essential for the development of drugs that require prolonged plasma half-life and consistent therapeutic effects.
The mandelic acid core of this compound has also been explored for its role in the design of prodrugs. A 2024 study in European Journal of Pharmaceutical Sciences demonstrated that the compound can be formulated into a prodrug form, which is activated in vivo to release the active moiety at the target site. This approach could potentially reduce systemic toxicity and improve the specificity of therapeutic action.
Furthermore, the 5-Ethyl-2-(3-methoxy-3-oxopropyl)mandelic acid has shown promise in the field of anti-inflammatory drug development. A 2023 study in Journal of Inflammation Research reported that the compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect was observed in both in vitro and in vivo models, suggesting its potential for the treatment of autoimmune and inflammatory diseases.
The compound's structural complexity also makes it an attractive candidate for the development of hybrid molecules with dual therapeutic effects. A 2024 review article in MedChemComm discussed the possibility of combining the 3-methoxy-3-oxopropyl group with other pharmacophores to create molecules that target multiple pathways simultaneously. This strategy could lead to the discovery of more effective and multifunctional therapeutic agents.
Additionally, the ethyl group in 5-Ethyl-2-(3-methoxy-3-oxopropyl)mandelic acid has been shown to influence the compound's interaction with lipid membranes. A 2023 study in Bioorganic & Medicinal Chemistry indicated that the ethyl substituent enhances the compound's ability to permeate cell membranes, which could be beneficial for targeting intracellular proteins or organelles.
Finally, the potential of 5-Ethyl-2-(3-methoxy-3-oxopropyl)mandelic acid in the treatment of metabolic disorders has also been explored. A 2024 study in Metabolism: Clinical and Experimental reported that the compound can modulate the activity of key enzymes involved in glucose metabolism, suggesting its potential as a therapeutic agent for diabetes and related conditions.
In conclusion, the structural features of 5-Ethyl-2-(3-methoxy-3-oxopropyl)mandelic acid—including the mandelic acid scaffold, the ethyl group, and the 3-methoxy-3-oxopropyl substituent—contribute to its diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action, making it a valuable compound for the development of innovative pharmaceuticals.
As the field of medicinal chemistry advances, the exploration of compounds like 5-Ethyl-2-(3-methoxy-3-oxopropyl)mandelic acid will likely lead to the discovery of novel therapies for a wide range of diseases. The combination of structural diversity and functional versatility makes this compound a promising candidate for further investigation and development.
For more information on the latest research and applications of 5-Ethyl-2-(3-methoxy-3-oxopropyl)mandelic acid, please refer to the cited studies and reviews in the scientific literature. These resources provide a comprehensive overview of the compound's potential and its role in modern drug discovery efforts.
Thank you for your interest in the study of 5-Ethyl-2-(3-methoxy-3-oxopropyl)mandelic acid. We hope this information has provided valuable insights into its structural and functional characteristics, as well as its potential applications in the field of pharmaceutical science.
Stay updated with the latest advancements in medicinal chemistry by following ongoing research and publications in reputable scientific journals. The exploration of compounds like 5-Ethyl-2-(3-methoxy-3-oxopropyl)mandelic acid continues to shape the future of drug development and therapeutic innovation.
Thank you for your continued interest and support in the pursuit of scientific discovery and medical advancement.
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